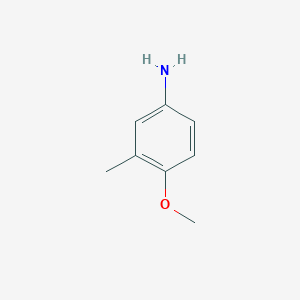

4-Methoxy-3-methylaniline

Overview

Description

4-Methoxy-3-methylaniline is a chemical compound that has been studied for its potential applications in various fields, including medicinal chemistry and materials science. It is an aromatic amine derivative characterized by a methoxy group and a methyl group attached to the benzene ring.

Synthesis Analysis

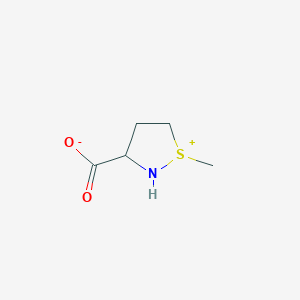

The synthesis of compounds related to 4-methoxy-3-methylaniline has been explored in several studies. A stereoselective approach for synthesizing pyrrolidines, which are structurally related to 4-methoxy-3-methylaniline, was described, highlighting its relevance to antitumor and antibacterial compounds . Another study focused on the synthesis of a zinc(II) complex with 4-methoxyaniline, which involved characterizing the compound using elemental analysis and spectroscopic techniques . Additionally, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline through cyclization, nitrification, and chlorination was reported, emphasizing the method's suitability for large-scale production . Furthermore, 2-methyl-4-methoxyaniline was synthesized from o-nitrotoluene using a catalyst system comprising acidic ionic liquid and Pt/C, demonstrating the influence of various reaction conditions on the selectivity and conversion rates .

Molecular Structure Analysis

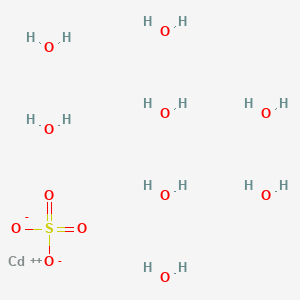

The molecular structure of compounds related to 4-methoxy-3-methylaniline has been determined using various techniques. For instance, the crystal structure of a zinc(II) complex with 4-methoxyaniline was elucidated by single-crystal X-ray crystallography, revealing a triclinic crystal system and a slightly distorted square pyramidal geometry . In another study, the structures of unexpected products formed from the reaction of 4-methoxyaniline with methyl comenate were determined through spectroscopic behavior and confirmed by X-ray crystallography .

Chemical Reactions Analysis

The reactivity of 4-methoxyaniline, a related compound to 4-methoxy-3-methylaniline, has been investigated in various chemical reactions. It was found that 4-methoxyaniline could produce unexpected products with an azomethyne moiety when reacted with methyl comenate, which is unlike the behavior of most other aromatic amines . This indicates that the methoxy group can significantly influence the outcome of reactions involving aromatic amines.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-methoxy-3-methylaniline derivatives have been studied to some extent. The antimicrobial activities of the zinc(II) complex with 4-methoxyaniline were assessed using a well diffusion method, and the compound exhibited inhibitory effects against several bacteria and fungi . The study on the synthesis of 2-methyl-4-methoxyaniline also provided insights into the effects of reaction parameters on the physical properties of the product, such as selectivity and conversion efficiency .

Scientific Research Applications

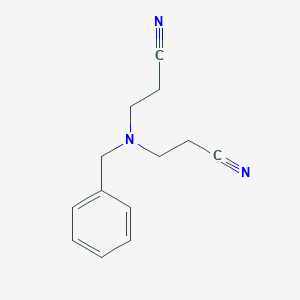

Catalysis and Functionalization Reactions : A study by Garcia et al. (2013) investigated the influence of N,O-chelating ligands on the reactivity of tantalum complexes for hydroaminoalkylation of amines, including 4-Methoxy-3-methylaniline. They found that 4-Methoxy-3-methylaniline is more prone to undergo C–H functionalization via hydroaminoalkylation than N-methylaniline, indicating its potential use in catalysis and organic synthesis processes (Garcia et al., 2013).

Antibacterial Activity : Zhi et al. (2005) synthesized various derivatives of 4-Methoxy-3-methylaniline and screened them for their capacity to inhibit bacterial DNA polymerase and Gram-positive bacterial growth. Some derivatives exhibited potent antibacterial activity, indicating the compound's potential in developing new antibacterial agents (Zhi et al., 2005).

Polymer and Material Science : Kilmartin and Wright (1999) explored the photoelectrochemical and spectroscopic properties of substituted polyanilines, including poly(4-Methoxy-3-methylaniline). These polymers displayed characteristics similar to polyaniline, suggesting applications in material science and electronics (Kilmartin & Wright, 1999).

Chemical Synthesis : Zhao et al. (2017) developed a method to synthesize 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-Methoxy-3-methylaniline. This process has applications in large-scale synthesis and might be relevant in pharmaceutical manufacturing (Zhao et al., 2017).

Electrochemical Applications : Lindino and Bulhões (1996) studied the electrochemical polymerization of 4-Methoxy-3-methylaniline on platinum electrodes. The polymers exhibited properties useful for pH sensing applications, showing potential in sensor technology (Lindino & Bulhões, 1996).

Cancer Research : Chen et al. (2017) synthesized 4-methoxy-substituted derivatives of 4-Methoxy-3-methylaniline and evaluated their cytotoxic activities against various carcinoma cells. Some compounds showed promising potential as anti-cancer agents, suggesting the compound's relevance in oncological research (Chen et al., 2017).

Environmental and Analytical Chemistry : Wang et al. (2002) investigated the methylation of aniline by methanol on zeolite H-Y, where 4-Methoxy-3-methylaniline was a product. This study is significant in understanding chemical reactions for environmental and analytical applications (Wang et al., 2002).

Safety And Hazards

properties

IUPAC Name |

4-methoxy-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWPZNNZUCPLAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20159625 | |

| Record name | Benzenamine, 4-methoxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20159625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-3-methylaniline | |

CAS RN |

136-90-3 | |

| Record name | 4-Methoxy-3-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-methoxy-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-methoxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20159625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-4-methoxybenzenamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

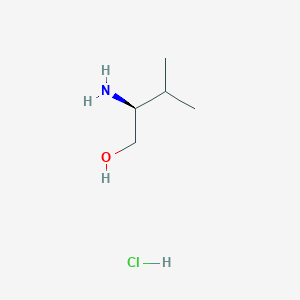

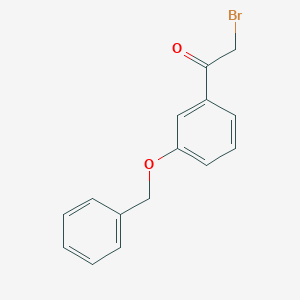

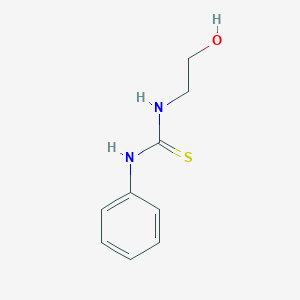

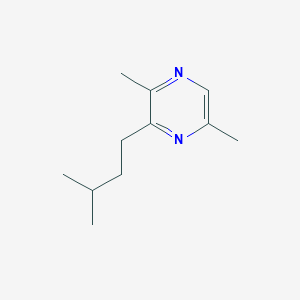

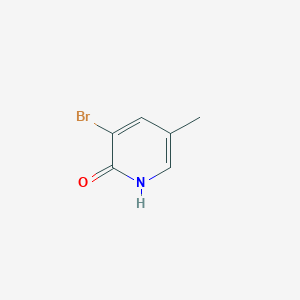

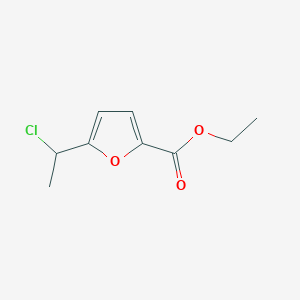

Synthesis routes and methods I

Procedure details

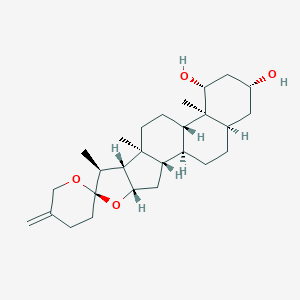

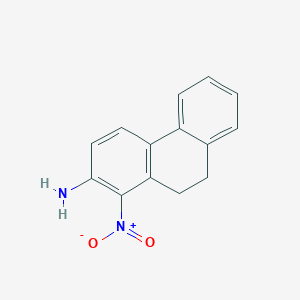

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

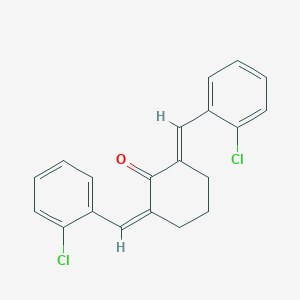

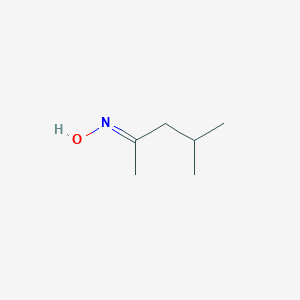

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

acetic acid](/img/structure/B90747.png)